molecular formula C16H14Br2N2O6 B11099826 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11099826
M. Wt: 490.1 g/mol
InChI Key: XVSQHMISUDZPJV-KPSZGOFPSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, and phenoxy groups, as well as a hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,4-dibromo-6-methoxyphenol and 2,3,4-trihydroxybenzaldehyde. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating and stirring to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14Br2N2O6

Molecular Weight

490.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N2O6/c1-25-12-5-9(17)4-10(18)16(12)26-7-13(22)20-19-6-8-2-3-11(21)15(24)14(8)23/h2-6,21,23-24H,7H2,1H3,(H,20,22)/b19-6+

InChI Key

XVSQHMISUDZPJV-KPSZGOFPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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